4-Bromo-2-fluoro-N-isopropylbenzamide
Overview
Description
The compound of interest, 4-Bromo-2-fluoro-N-isopropylbenzamide, is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of poly(para-2,5-di-n-hexylphenylene) involves palladium-catalyzed coupling, a method that could potentially be applied to the synthesis of related benzamide compounds .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) . This method yields structurally homogeneous products with high degrees of polymerization. Another synthesis approach is a two-step reaction sequence used in the production of [18F]FP-β-CIT, starting with a brominated precursor and involving fluorination followed by purification steps . These methods suggest that the synthesis of 4-Bromo-2-fluoro-N-isopropylbenzamide could also involve halogenation and coupling reactions, potentially under palladium catalysis, to achieve the desired substitution pattern on the benzene ring.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-2-fluoro-N-isopropylbenzamide can be characterized using various spectroscopic techniques. For example, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was characterized using NMR, MS, IR, and X-ray diffraction methods . These techniques can provide detailed information about the molecular structure, including the arrangement of atoms, functional groups, and the overall geometry of the molecule. Density functional theory (DFT) calculations can also be used to predict and analyze the molecular structure and properties .
Chemical Reactions Analysis
The chemical reactions involving compounds with bromo- and fluoro-substituted benzene rings can be complex. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involves diazotization and bromination reactions . These reactions are sensitive to various factors such as the raw material rate, reaction time, and temperature. The chemical reactivity of 4-Bromo-2-fluoro-N-isopropylbenzamide would likely be influenced by the presence of the bromo and fluoro substituents, which can activate or deactivate the benzene ring towards further chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from related compounds. For example, the solubility and stability of poly(para-phenylene) derivatives are characterized by their degree of polymerization and substituents . The presence of halogen atoms in the benzene ring can affect the compound's polarity, boiling point, and reactivity. The specific physical and chemical properties of 4-Bromo-2-fluoro-N-isopropylbenzamide would need to be determined experimentally, but it is likely that the compound would exhibit properties typical of halogenated aromatic compounds, such as relatively high density and low solubility in water.
Scientific Research Applications
Synthesis and Chemical Applications
Practical Synthesis of Biphenyl Derivatives : A study detailed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcasing the relevance of bromo-fluoro compounds in pharmaceutical synthesis (Qiu et al., 2009).
Cocrystal Formation : Research on 4-Bromobenzamide and its interaction with n-Alkanedicarboxylic acids revealed insights into halogen...halogen interactions in cocrystals, important for designing pharmaceutical cocrystals with desired properties (Tothadi et al., 2013).
Photocatalysis and Material Science
Fluorinated Liquid Crystals : A critical review discussed the properties and applications of fluorinated liquid crystals, highlighting the influence of fluorine atoms on the material's characteristics, which is relevant for the design of advanced materials and displays (Hird, 2007).
g-C3N4-Based Photocatalysts : An article reviewed the use of g-C3N4-based photocatalysts in environmental and energy applications, suggesting potential areas where bromo-fluoro compounds could contribute to the development of efficient photocatalytic materials (Wen et al., 2017).
Toxicology and Environmental Impact
Toxicity of Organic Fluorophores : A literature review on the toxicity of organic fluorophores, used in molecular imaging, stressed the importance of evaluating the safety of fluorinated compounds before clinical application, relevant for designing non-toxic diagnostic agents (Alford et al., 2009).
Environmental Degradation of Brominated Compounds : Another review focused on the transformation and degradation of tetrabromobisphenol A and its derivatives, underscoring the environmental impact and the need for understanding the fate of brominated flame retardants in nature (Liu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZFSVKPKOLFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640969 | |
Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-N-isopropylbenzamide | |
CAS RN |
877383-76-1 | |
Record name | 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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